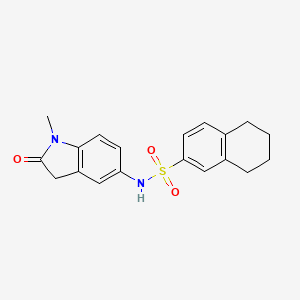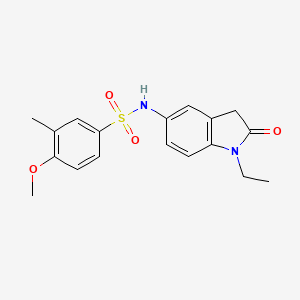
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide
描述
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, also known as E7820, is a potent and selective inhibitor of angiogenesis, which is the process of forming new blood vessels from pre-existing ones. E7820 has been extensively studied for its potential use in cancer therapy.
作用机制
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide inhibits angiogenesis by targeting the vascular endothelial growth factor (VEGF) receptor signaling pathway. It binds to the VEGF receptor and prevents the activation of downstream signaling pathways that are necessary for angiogenesis. By inhibiting angiogenesis, this compound prevents the growth and spread of tumors.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-angiogenic effects both in vitro and in vivo. It inhibits the proliferation and migration of endothelial cells, which are necessary for the formation of new blood vessels. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in diseases such as psoriasis.
实验室实验的优点和局限性
One advantage of using N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its potency and selectivity for the VEGF receptor signaling pathway. This allows for specific targeting of angiogenesis without affecting other cellular processes. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
未来方向
There are several future directions for research on N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the potential use of this compound in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Another area of research is the development of more stable and soluble forms of this compound, which could improve its effectiveness in clinical settings. Additionally, further studies are needed to investigate the potential use of this compound in other diseases such as diabetic retinopathy and psoriasis.
科学研究应用
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential use in cancer therapy, as it inhibits the growth of blood vessels that supply nutrients to cancer cells. It has been shown to be effective in inhibiting the growth of various types of tumors, including lung, breast, and colon cancer. This compound has also been studied for its potential use in treating other diseases such as diabetic retinopathy and psoriasis.
属性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-20-16-7-5-14(10-13(16)11-18(20)21)19-25(22,23)15-6-8-17(24-3)12(2)9-15/h5-10,19H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANYXVRGWHORIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3303988.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304000.png)
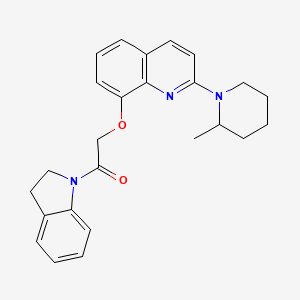
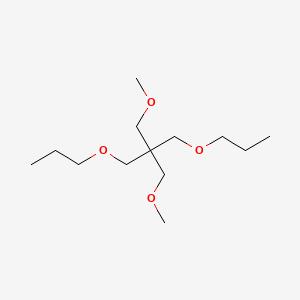
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3304022.png)
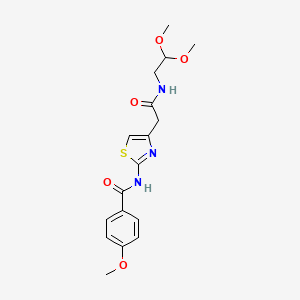
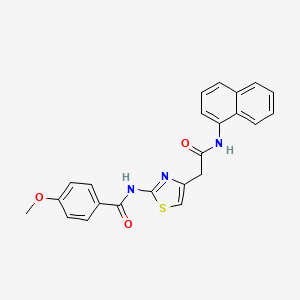





![3-((4-bromobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304078.png)
